molecular formula C4H11N3 B8188929 [1,2,5]Triazepane

[1,2,5]Triazepane

Cat. No.: B8188929
M. Wt: 101.15 g/mol
InChI Key: BCTOTXKVBAMWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,5]Triazepane is a seven-membered heterocyclic compound containing three nitrogen atoms. It is a versatile structural unit in medicinal chemistry, often considered a homologue of piperazine and morpholine. The presence of three nitrogen atoms allows for a wide range of chemical modifications, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]triazepane typically involves the condensation of ethylenedinitroamine with aliphatic amines and formaldehyde. This reaction leads to the formation of 3-alkyl-1,5-dinitro-1,3,5-triazepanes . Another method includes the cycloaddition of 1-azirines to 1,2,4,5-tetrazines .

Industrial Production Methods: Industrial production methods for this compound derivatives often involve multi-component condensation reactions, which combine three or more simple starting materials. These methods are efficient and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: [1,2,5]Triazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[1,2,5]Triazepane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,5]triazepane derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to therapeutic effects. For example, some derivatives exhibit antibacterial activity by inhibiting bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: [1,2,5]Triazepane is unique due to its three nitrogen atoms, which allow for extensive chemical modifications. This makes it a more versatile scaffold compared to piperazine and morpholine, which have fewer nitrogen atoms and, consequently, fewer modification sites .

Properties

IUPAC Name

1,2,5-triazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c1-3-6-7-4-2-5-1/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTOTXKVBAMWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,5]Triazepane
Reactant of Route 2
[1,2,5]Triazepane
Reactant of Route 3
[1,2,5]Triazepane
Reactant of Route 4
[1,2,5]Triazepane
Reactant of Route 5
[1,2,5]Triazepane
Reactant of Route 6
[1,2,5]Triazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.